[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone
Description
[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone: is a complex organic compound that features a combination of fluoropyridine, piperidine, and pyrimidine moieties
Properties
IUPAC Name |
[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-13-2-1-5-19-14(13)22-12-3-6-20(7-4-12)15(21)11-8-17-10-18-9-11/h1-2,5,8-10,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJHHFLGLOBUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)F)C(=O)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to form 3-fluoropyridine . The piperidine moiety can be introduced through a cyclization reaction involving appropriate precursors under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: KF in dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrimidine components may also contribute to the compound’s overall biological activity by modulating different signaling pathways .
Comparison with Similar Compounds
[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone: can be compared with other similar compounds such as:
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but less complexity.
Piperidine derivatives: Compounds like piperine, which have different biological activities but share the piperidine core.
Pyrimidine derivatives: Compounds like 5-fluorouracil, which are used in cancer treatment
The uniqueness of [4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
